molecular formula C12H19N3O B1470453 3-(Azetidin-3-ylmethyl)-5-cyclohexyl-1,2,4-oxadiazole CAS No. 1784590-53-9

3-(Azetidin-3-ylmethyl)-5-cyclohexyl-1,2,4-oxadiazole

Cat. No.: B1470453
CAS No.: 1784590-53-9
M. Wt: 221.3 g/mol
InChI Key: LPVWGUTZCXMJCD-UHFFFAOYSA-N
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Description

3-(Azetidin-3-ylmethyl)-5-cyclohexyl-1,2,4-oxadiazole is a novel chemical building block designed for research and development in medicinal chemistry. This compound features a 1,2,4-oxadiazole heterocycle, a privileged scaffold recognized for its bioisosteric properties and wide spectrum of biological activities . The 1,2,4-oxadiazole ring acts as a hydrolytically stable bioisostere for ester and amide functionalities, making it a valuable framework for improving the metabolic stability of potential drug candidates . This scaffold is of significant interest in early-stage drug discovery, with derivatives being investigated for applications in oncology, immunology, neurology, and the treatment of infectious diseases . The structural motif is found in several commercially available drugs and investigational compounds, highlighting its versatility and importance in creating new therapeutic agents . The compound is supplied as a research-grade material and is intended for laboratory use by qualified professionals. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(azetidin-3-ylmethyl)-5-cyclohexyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-2-4-10(5-3-1)12-14-11(15-16-12)6-9-7-13-8-9/h9-10,13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVWGUTZCXMJCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC(=NO2)CC3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(Azetidin-3-ylmethyl)-5-cyclohexyl-1,2,4-oxadiazole belongs to a class of heterocyclic compounds known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties. The information is drawn from various studies and patents to present an authoritative synthesis of current knowledge.

Chemical Structure and Properties

The molecular formula of this compound is C19H23N3OC_{19}H_{23}N_3O. The presence of the oxadiazole ring is significant as it contributes to the compound's biological activities.

1. Antimicrobial Activity

Compounds containing the 1,2,4-oxadiazole moiety have demonstrated significant antimicrobial properties. A review highlighted that derivatives of oxadiazole exhibit broad-spectrum activity against various pathogens:

  • Bacterial Activity : Studies indicate that oxadiazole derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria. For instance, compounds with the oxadiazole structure showed comparable or superior activity against Staphylococcus aureus and Escherichia coli compared to standard antibiotics like gentamicin .
  • Antitubercular Activity : Research has shown that specific oxadiazole derivatives can inhibit Mycobacterium tuberculosis, with some compounds achieving minimum inhibitory concentrations (MICs) as low as 4–8 µM . Molecular docking studies suggest that these compounds may inhibit key enzymes involved in fatty acid biosynthesis in mycobacteria.

2. Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied:

  • Mechanisms of Action : Compounds have been shown to induce apoptosis in cancer cells through various pathways. For example, certain derivatives have been reported to increase caspase levels in breast cancer cell lines (MCF-7), indicating a pro-apoptotic effect .
  • Efficacy Against Cancer Cell Lines : In vitro studies have revealed that some oxadiazole derivatives exhibit IC50 values ranging from 0.87 to 12.91 µM against MCF-7 cells, outperforming standard chemotherapeutics like 5-Fluorouracil .

3. Anti-inflammatory Activity

Research indicates that oxadiazole derivatives possess anti-inflammatory properties. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Table: Summary of Biological Activities

Activity Type Target Pathogen/Cell Line Key Findings Reference
AntimicrobialStaphylococcus aureusEffective against Gram-positive bacteria
AntimicrobialEscherichia coliComparable activity to gentamicin
AntitubercularMycobacterium tuberculosisMICs of 4–8 µM; inhibition of fatty acid synthesis
AnticancerMCF-7 (breast cancer)IC50 values of 0.87–12.91 µM; increased apoptosis
Anti-inflammatoryVariousInhibition of pro-inflammatory cytokines

Scientific Research Applications

Medicinal Chemistry Applications

  • CCR6 Receptor Modulation:
    • The compound has been identified as a modulator of the CCR6 receptor, which plays a crucial role in immune responses. Its potential therapeutic applications include the treatment of autoimmune diseases and cancer .
  • Anticancer Activity:
    • Research indicates that derivatives of 1,2,4-oxadiazole compounds demonstrate significant anticancer properties. The oxadiazole ring is known for its ability to interact with various biological targets, making these compounds promising candidates for cancer therapy .
  • Antimicrobial Properties:
    • Studies have shown that azetidine derivatives exhibit antimicrobial activity against a range of pathogens. The incorporation of the oxadiazole moiety enhances their efficacy .

Pharmacological Insights

The pharmacokinetics and pharmacodynamics of 3-(Azetidin-3-ylmethyl)-5-cyclohexyl-1,2,4-oxadiazole are under investigation to understand its mechanism of action better:

  • Mechanism of Action:
    • The compound is believed to exert its effects through interaction with specific receptors and enzymes involved in cellular signaling pathways. This interaction can lead to modulation of immune responses and inhibition of tumor growth .

Case Study 1: CCR6 Modulation

A study published in a patent document outlines the synthesis and biological evaluation of azetidine derivatives as CCR6 modulators. The findings suggest that these compounds can significantly alter immune cell migration, providing a basis for developing new therapies for inflammatory diseases .

Case Study 2: Anticancer Activity

In vitro studies have demonstrated that compounds containing the oxadiazole ring exhibit cytotoxic effects on various cancer cell lines. For instance, a derivative showed IC50 values in the low micromolar range against breast cancer cells, indicating its potential as an anticancer agent .

Materials Science Applications

The unique structural characteristics of this compound also make it suitable for applications in materials science:

  • Polymer Chemistry:
    • The compound can be utilized as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties.
  • Catalysis:
    • Due to its ability to form coordination complexes, it may serve as a catalyst in various organic reactions, enhancing reaction efficiency and selectivity .

Summary Table of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryCCR6 receptor modulation
Anticancer activity
Antimicrobial properties
PharmacologyMechanism of action studies
Materials SciencePolymer synthesis
Catalytic applications

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of 1,2,4-oxadiazoles are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected 1,2,4-Oxadiazoles
Compound Name R3 Substituent R5 Substituent Molecular Weight Key Properties/Activities
Target Compound Azetidin-3-ylmethyl Cyclohexyl 181.23* Moderate solubility (azetidine), high lipophilicity (cyclohexyl)
3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole (HC-6427) 4-Bromophenyl Cyclohexyl 335.23 Low solubility (hydrophobic), potential π-π interactions via bromophenyl
5-Methyl-3-phenyl-1,2,4-oxadiazole Phenyl Methyl 160.17 Anti-inflammatory (dual COX/5-LOX inhibition)
5-(3-Azetidinyl)-3-benzyl-1,2,4-oxadiazole Benzyl 3-Azetidinyl 229.27 Enhanced solubility (HCl salt), unconfirmed bioactivity
3-(4-Chlorobenzoyl)-5-methyl-1,2,4-oxadiazole 4-Chlorobenzoyl Methyl 236.67 Catalyzed synthesis (Eu compounds), electron-withdrawing substituent


* Molecular weight inferred from structurally similar compound in .

Key Observations:
  • Azetidine vs. Aromatic Substituents : The azetidin-3-ylmethyl group in the target compound introduces a saturated nitrogen heterocycle, which may enhance solubility and hydrogen-bonding capacity compared to aromatic substituents (e.g., bromophenyl in HC-6427) .
  • This contrasts with methyl or acetyl groups, which are smaller and less hydrophobic .
  • Pharmacological Implications : Anti-inflammatory activity in 5-methyl-3-phenyl-1,2,4-oxadiazole highlights the role of small alkyl/aryl groups in modulating cyclooxygenase (COX) and lipoxygenase (LOX) pathways. The target compound’s azetidine moiety may confer distinct binding interactions, though empirical data are lacking .

Preparation Methods

Starting Materials and Key Intermediates

  • Azetidin-3-ylmethyl derivative : The azetidine moiety is introduced typically via N-alkylation or by using azetidine-containing building blocks such as N-Boc azetidine-3-carboxylic acid derivatives.
  • Cyclohexyl substituent : Incorporated via the corresponding cyclohexyl carboxylic acid or its activated derivatives.

One-Pot Synthetic Procedures

Recent advances have demonstrated one-pot methods where amidoximes and carboxylic acid esters are reacted in the presence of superbases (e.g., NaOH/DMSO) or Vilsmeier reagents to activate the carboxylic acid group, enabling direct formation of 3,5-disubstituted 1,2,4-oxadiazoles at room temperature or mild conditions.

Representative Reaction Scheme (Hypothetical)

Step Reactants Conditions Product Yield (%)
1 Azetidin-3-ylmethyl nitrile + NH2OH EtOH, reflux Azetidin-3-ylmethyl amidoxime 70–85
2 Cyclohexyl carboxylic acid + CDI DMF, RT Activated cyclohexyl carboxylic acid derivative
3 Amidoxime + activated acid derivative Heat at 110–120 °C, 4 h O-acylamidoxime intermediate
4 Cyclodehydration Continued heating This compound 50–70

Note: Yields are approximate and depend on specific conditions and purification methods.

Research Findings and Optimization Notes

  • Catalysts and Activators : Use of CDI for in situ activation of carboxylic acids improves reaction efficiency and simplifies purification.
  • Solvent Effects : Polar aprotic solvents such as DMF or DMSO are preferred for amidoxime acylation and cyclization steps.
  • Temperature and Time : Cyclodehydration typically requires elevated temperatures (100–120 °C) and several hours; microwave-assisted synthesis can reduce reaction time.
  • One-Pot Synthesis : One-pot protocols using superbases or Vilsmeier reagents have been reported to yield oxadiazoles efficiently, though substrate scope and functional group tolerance must be considered.
  • Purification : Products are often purified by recrystallization or chromatography; the presence of azetidine and cyclohexyl groups can influence solubility and purification strategies.

Summary Table of Key Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Amidoxime + Activated Carboxylic Acid Amidoxime, CDI or acyl chloride, heat (100–120 °C) High regioselectivity, well-established Requires activated acid, moderate yields
One-Pot Amidoxime + Ester + Superbase Amidoxime, ester, NaOH/DMSO, RT to mild heat Simple, no isolation of intermediates Long reaction times, limited functional groups
1,3-Dipolar Cycloaddition Nitrile oxide + nitrile, Pt(IV) catalyst Mild conditions Expensive catalyst, low yields
N-Alkylation for Azetidinyl Group Alkyl halides, base Efficient introduction of azetidine Possible side reactions, needs optimization

Q & A

Q. What are the standard synthetic routes for synthesizing 3-(azetidin-3-ylmethyl)-5-cyclohexyl-1,2,4-oxadiazole?

The synthesis typically involves cyclization reactions of precursor amidoximes or hydrazides with activated carbonyl derivatives. For example, 1,2,4-oxadiazole rings are often formed via intramolecular cyclization of intermediates such as hydrazide-isothiocyanate adducts under basic conditions (e.g., triethylamine or piperidine) . Key steps include:

  • Precursor preparation : Starting with substituted carboxamidoximes (e.g., cyclohexanecarboxamidoxime) or hydrazides.
  • Cyclization : Using reagents like ethyl chloroformate or acetic anhydride to promote ring closure .
  • Characterization : Confirmed via IR (C=N/C-O stretches at 1650–1750 cm⁻¹), 1H^1 \text{H} NMR (azetidine methylene protons at δ 3.2–4.0 ppm), and mass spectrometry (molecular ion peaks consistent with expected MW) .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Multimodal spectroscopic analysis is critical:

  • 1H^1 \text{H} and 13C^{13}\text{C} NMR : Identifies substituent environments (e.g., cyclohexyl protons as multiplet δ 1.2–2.1 ppm; azetidine ring carbons at δ 45–60 ppm) .
  • Elemental analysis : Validates empirical formula (e.g., C, H, N, O percentages within ±0.3% of theoretical values) .
  • Chromatography : HPLC or TLC (Rf values) ensures purity (>95%) and absence of byproducts .

Q. What methodologies are used to assess basic physicochemical properties?

  • Solubility : Tested in polar (water, DMSO) and nonpolar solvents (hexane) via shake-flask method .
  • Melting point : Determined via capillary tube (e.g., 114–116°C for analogous bromophenyl-oxadiazoles) .
  • LogP : Calculated using reversed-phase HPLC or software (e.g., ClogP ≈ 2.1–3.5 for cyclohexyl/azetidine derivatives) .

Advanced Research Questions

Q. How do structural modifications (e.g., azetidine vs. pyrazolyl substituents) influence biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Azetidine moiety : Enhances membrane permeability due to its compact, polar structure, as seen in HIF-1 inhibitors where 3-aryl-5-pyrazolyl derivatives showed improved IC50_{50} values (e.g., 0.8 μM vs. 5.2 μM for non-substituted analogs) .
  • Cyclohexyl group : Hydrophobic interactions with target proteins (e.g., antifungal triazoles with cycloheptyl groups showed MICs of 4 μg/mL against Candida spp.) .
  • Methodology : Docking simulations (AutoDock Vina) and comparative bioassays (e.g., enzyme inhibition kinetics) guide rational design .

Q. What catalytic mechanisms govern base-promoted rearrangements in oxadiazole derivatives?

Tertiary amines (e.g., triethylamine) catalyze nucleophilic rearrangements via second-order kinetics:

  • Mechanism : Deprotonation of intermediates (e.g., hydrazones) forms resonance-stabilized anions, facilitating cyclization or ring expansion .
  • Evidence : Kinetic isotope effects (KIE ≈ 1.0) and Hammett plots (ρ ≈ +2.1) confirm rate dependence on electron-withdrawing substituents .

Q. How can reaction yields be optimized during scale-up synthesis?

Critical factors include:

  • Catalyst selection : PIP (piperidine) vs. TEA (triethylamine) impacts reaction rates (e.g., 85% yield with PIP vs. 72% with TEA for analogous oxadiazoles) .
  • Purification : Silica gel chromatography (hexane:EtOAc gradients) or recrystallization (ethanol/water) removes unreacted precursors .
  • Temperature control : Cyclization at 60–80°C minimizes side reactions (e.g., hydrolysis) .

Q. What strategies are employed to evaluate stability and degradation pathways?

  • Forced degradation studies : Exposure to heat (40–60°C), light (ICH Q1B), and pH extremes (1–13) identifies labile sites (e.g., oxadiazole ring cleavage under acidic conditions) .
  • LC-MS/MS : Tracks degradation products (e.g., cyclohexanol from hydrolyzed cyclohexyl groups) .
  • Accelerated stability testing : 40°C/75% RH for 6 months predicts shelf-life .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Azetidin-3-ylmethyl)-5-cyclohexyl-1,2,4-oxadiazole
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3-(Azetidin-3-ylmethyl)-5-cyclohexyl-1,2,4-oxadiazole

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